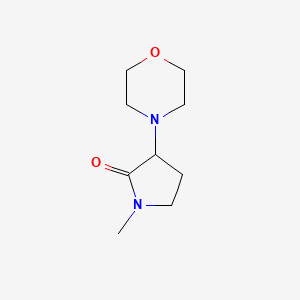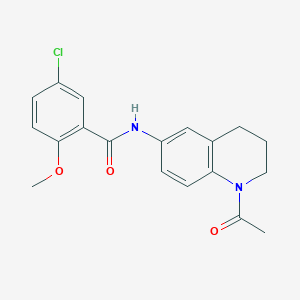![molecular formula C24H29N7O5S B2505593 4-(2-((3-(2-(4-メトキシベンゾイルアミノ)エチル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)アセチル)ピペラジン-1-カルボン酸エチル CAS No. 872995-47-6](/img/structure/B2505593.png)
4-(2-((3-(2-(4-メトキシベンゾイルアミノ)エチル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)アセチル)ピペラジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H29N7O5S and its molecular weight is 527.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬研究
1,2,4-トリアゾール含有骨格は、癌細胞、微生物、およびヒト体のさまざまな疾患に対する創薬研究で使用されています . それらは、水素結合と生物学的受容体との双極子相互作用を通じて主要な薬物フォアとして機能します .
抗菌剤
さまざまな1,2,4-トリアゾール製品は、骨格にN–C–S結合を持っているため、抗菌剤として導入されてきました .
医薬品
フルコナゾール、フルポキサム、アナストロゾールなどの1,2,4-トリアゾール基を含む化合物は、一般的なよく知られた医薬品です .
抗炎症活性
1,2,4-トリアゾールは、抗炎症活性など、潜在的な薬効を示してきました .
抗酸化活性
鎮痛活性
これらの化合物は、鎮痛(痛みを軽減する)活性があることが示されています .
抗癌活性
アグロケミストリー
1,2,4-トリアゾールは、医薬品化学、アグロケミストリー、材料科学、有機触媒など、さまざまな分野で使用されています .
作用機序
Target of Action
It’s known that triazole compounds, which are part of this molecule’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole derivatives have been found to exhibit inhibitory activities toward various kinases . They can inhibit the growth of cells by interacting with intracellular signaling . The compound’s interaction with its targets leads to changes in cellular processes, potentially resulting in the inhibition of cell growth .
Biochemical Pathways
It’s known that triazole derivatives can interfere with multiple drug targets, which might be more effective to overcome drug resistance . This suggests that the compound could affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
It’s known that triazole derivatives can exhibit excellent antiproliferative activities against various cancer cell lines . They can inhibit the growth of cells in a dose-dependent manner and induce apoptosis .
特性
IUPAC Name |
ethyl 4-[2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5S/c1-3-36-24(34)30-14-12-29(13-15-30)22(32)16-37-21-9-8-19-26-27-20(31(19)28-21)10-11-25-23(33)17-4-6-18(35-2)7-5-17/h4-9H,3,10-16H2,1-2H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQMWSGVASGJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate](/img/structure/B2505513.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)

![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)


![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)
![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
